molecular formula C6H6N2O B137802 Isonicotinamide CAS No. 1453-82-3

Isonicotinamide

Cat. No. B137802
CAS RN: 1453-82-3
M. Wt: 122.12 g/mol
InChI Key: VFQXVTODMYMSMJ-UHFFFAOYSA-N
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Description

Isonicotinamide Self-Association and Polymorphism

Isonicotinamide exhibits the ability to form specific polymorphic forms influenced by the choice of solvent. Studies have shown that the hydrogen bonding in solution can kinetically drive the nucleation towards a particular polymorphic form, which is crucial for understanding and controlling polymorphism and crystal nucleation . Additionally, new polymorphs of isonicotinamide have been discovered during co-crystallization experiments, further expanding the knowledge of its polymorphic nature .

Synthesis and Molecular Assembly

The synthesis of isonicotinamide complexes has been explored using it as a supramolecular reagent. For instance, its use in the synthesis of copper(II) complexes has demonstrated that isonicotinamide can effectively assemble with various inorganic building blocks to form consistent infinite 1-D chains, despite the presence of potentially disruptive molecules . Moreover, isonicotinamide has been used to co-crystallize with cyclic carboxylic acids, resulting in a variety of co-crystal structures that highlight the versatility of isonicotinamide in forming different stoichiometric and polymorphic structures .

Chemical Reactions and Electroreduction

Isonicotinamide undergoes electroreduction in basic media, involving two electroactive species related via a protonation equilibrium. The protonation likely occurs on the pyridine ring at the electrode surface . Furthermore, a visible-light-driven, transition-metal-free synthesis method has been developed for the greener production of N-substituted isonicotinamides, showcasing the potential for sustainable chemistry applications .

Complex Formation and Supramolecular Networks

Complexes of isonicotinamide with diverse dicarboxylic acids have been synthesized and characterized, revealing that isonicotinamide can act as a ligand connecting to metal centers. These complexes form three-dimensional supramolecular networks through hydrogen bonding, and their thermal, photoluminescence, and optical absorption properties have been studied . Additionally, cocrystallization with carboxylic acids has led to the formation of multicomponent solid forms, characterized by strong hydrogen bonds and other noncovalent interactions, which contribute to the stabilization and expansion of high-dimensional structures .

Supramolecular Synthons and Adducts

The formation of supramolecular synthons in phenol–isonicotinamide adducts has been observed, with robust hydrogen bonding between phenol and pyridine, as well as amide N–H⋯O dimers. These interactions facilitate the self-assembly of discrete aggregates and infinite chains, demonstrating the cooperative effects in hydrogen bonding and the versatility of isonicotinamide in crystal engineering .

Structural Landscape Exploration

The structural landscape of the 1:1 benzoic acid: isonicotinamide cocrystal has been probed, revealing that the acid-pyridine heterosynthon serves as a molecular module in the formation of cocrystals. This heterosynthon is present in experimental structures of cocrystals with fluorobenzoic acids and corresponds to high-energy structures of the benzoic acid: isonicotinamide cocrystal .

Scientific Research Applications

Subheading Modulating Plant Defense Responses

Isonicotinamide has been observed to induce defense responses in tobacco cells, acting as a modulator in coordinating defense responses. It influences the activity of enzymes like phenylalanine ammonia-lyase and the accumulation of defense-related compounds such as phenolics and sesquiterpenoids. This effect is especially pronounced when cells pre-treated with isonicotinamide are exposed to secondary elicitors, leading to an enhanced defense reaction, evidenced by elevated levels of specific compounds and rapid protein phosphorylation (Louw & Dubery, 2000).

Supramolecular Chemistry

Subheading Facilitating Supramolecular Assemblies

Isonicotinamide serves as a supramolecular reagent, aiding in the assembly of diverse inorganic and organic components into predictable structures like infinite 1-D chains. Its ability to maintain consistent supramolecular motifs across different chemical contexts illustrates its role as a reliable agent in supramolecular synthesis. This function holds significance in the context of creating inorganic–organic hybrid materials that display consistent structural characteristics (Aakeröy et al., 2003).

Biocatalysis

Subheading Enhancing Biocatalytic Processes

In biocatalysis, isonicotinamide has been used as a substrate in the biotransformation process. Utilizing thermophilic intracellular amidase, isonicotinamide can be transformed into isonicotinic acid, showcasing the potential for complete substrate conversion and high productivity in biocatalytic processes. This application is particularly relevant in optimizing conditions for high yield and efficiency in biocatalysis (Mehta et al., 2015).

Polymorphism and Crystal Engineering

Subheading Contributing to Polymorphism and Crystal Engineering

Isonicotinamide exhibits versatility in crystal engineering, facilitating the formation of polymorphs and influencing the nucleation of specific polymorphic forms. Its interaction with solvents and its role in crystal nucleation have been explored to control and understand polymorphism in materials science. These insights are fundamental in manipulating the crystalline forms of substances, which is crucial in various industrial applications, including pharmaceuticals (Li, Bourne, & Caira, 2011).

Safety And Hazards

Isonicotinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

pyridine-4-carboxamide
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InChI

InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQXVTODMYMSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3020756
Record name Isonicotinamide
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Molecular Weight

122.12 g/mol
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Physical Description

White powder; [Acros Organics MSDS]
Record name Isonicotinamide
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Vapor Pressure

0.00042 [mmHg]
Record name Isonicotinamide
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Product Name

Isonicotinamide

CAS RN

1453-82-3
Record name Isonicotinamide
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Record name 4-Pyridinecarboxamide
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Synthesis routes and methods I

Procedure details

(0.0051 g, 0.0119 mmol) of the platinum complex, prepared as in Example 1, was stirred with 4-cyanopyridine (2.0 g, 0.019 mol) and 0.75 ml (0.042 mol) of water and 10 ml tetrahydrofuran and the mixture heated under reflux for 4 hours. After cooling the liquids were removed using a rotary evaporator to give pyridine 4-carboxamide (2.12 g) corresponding to 90% yield.
Quantity
2 g
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10 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

As to preparative methods for these compounds, cyanopyridines have frequently been hydrolyzed in batch and continuous processes with catalytic to stoichiometric excesses of a base. A majority of the methods reported have been batch processes. For example, 4-cyanopyridine in the presence of sodium hydroxide at a molar ratio of 1:(0.03-0.075) and at 120°-170° C. is reported to give isonicotinamide. See U.S.S.R. SU 1,553,531 (1990); CA:113:78174f (1990). Similarly, 2-cyanopyridine is reported to react with sodium hydroxide at a molar ratio of 1:(0.03-0.20) and at temperatures ranging from 100°-130° C. to give 2-picolinamide. See U.S.S.R. SU 1,553,530 (1990); CA:113:78173e (1990). With a molar ratio of 4-cyanopyridine:sodium hydroxide of 1:(1.5-1.75) and a hydrolysis temperature of 50°-80° C., the reported hydrolysis product was isonicotinic acid. See U.S.S.R. SU 1,288,183; CA:106:176187n (1987). The hydrolysis of 3-cyanopyridine with excess ammonia at 107°-109° C. for 12 hours was reported to give mixtures of nicotinamide and niacin. See J. Am Chem. Soc. 65, at pages 2256-7 (1943). In still another variation, the hydrolysis of 3-cyanopyridine has been reported with a polymeric base, Dowex 1X4 (in the hydroxide form), to yield nicotinamide. See Dutch Patent Application No. 7706612-A; CA:90:186814e. U.S. Pat. No. 4,314,064 describes the continuous hydrolysis of 3-cyanopyridine with 0.3 to 3.0 moles of an alkali metal hydroxide for each 100 moles of cyanopyridine at pressures of between 3 to 20 bars and with heating or cooling to maintain the prescribed reaction temperature. Similarly, 3-cyanopyridine is reported to react in a continuous process with aqueous ammonia at a molar ratio of 1:0.5 and a contact time of 40-50 minutes at 200°-260° C. to give nicotinamide. See Journal of Applied Chemistry of the USSR (English Translation: 45:2716-2718 (1972).
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cyanopyridines
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( 0.03-0.075 )
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Synthesis routes and methods V

Procedure details

To a solution of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide (0.2 g, 0.45 mmol) in methanol (12 mL), dimethyl amine (2.6 mL, 4.5 mmol, 2M solution in THF) and acetic acid (0.02 g, 0.45 mmol) were added and reaction mass stirred at rt for 90 min. Then reaction mass was cooled to 0° C. and sodium cyanoborohydride (0.056 g, 0.9 mmol) was added. Reaction stirred at 0° C. for 2 h and then stirred at rt for overnight. On completion, solvent was removed under reduced pressure, residue treated with water and extracted with ethyl acetate. Combined ethyl acetate layers were dried over sodium sulfate and concentrated under reduced pressure to afford crude material which was purified by column chromatography over silica gel obtaining N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-((dimethylamino)methyl)phenyl)-6-piperidin-1-yl)isonicotinamide as light green solid (0.173 g, 79%).
Name
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide
Quantity
0.2 g
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2.6 mL
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0.02 g
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12 mL
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0.056 g
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Yield
79%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isonicotinamide
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Isonicotinamide
Reactant of Route 3
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Isonicotinamide
Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
7,670
Citations
CC Seaton, A Parkin, CC Wilson… - Crystal Growth and …, 2009 - ACS Publications
… complexes of benzoic acid and isonicotinamide with 1:1 and … and a monohydrate of isonicotinamide were determined by … carboxylic acid:isonicotinamide molecular complexes, which …
Number of citations: 103 pubs.acs.org
J Li, SA Bourne, MR Caira - Chemical Communications, 2011 - pubs.rsc.org
… The crystal polymorphism of nicotinamide is simpler than that of isonicotinamide, the available data indicating a dimorphic system. There are four crystallographically independent …
Number of citations: 135 pubs.rsc.org
E Akalin, A Yilmaz, S Akyuz - Journal of molecular structure, 2005 - Elsevier
… isonicotinamide (4-pyridinecarboxamide) have been calculated. The aim of this work is to fully determine the vibrational modes and wavenumbers of isonicotinamide … , isonicotinamide …
Number of citations: 22 www.sciencedirect.com
NB Báthori, A Lemmerer, GA Venter… - Crystal growth & …, 2011 - ACS Publications
… from the amine of the isonicotinamide in 1 and the carboxylic … isonicotinamide and nicotinamide co-crystals is given for completeness, and the co-crystal former ability of isonicotinamide …
Number of citations: 133 pubs.acs.org
P Vishweshwar, A Nangia, VM Lynch - CrystEngComm, 2003 - pubs.rsc.org
… acid) with isonicotinamide are characterized by X-ray diffraction. (Hydroquinone)0.5·(… with phenol–isonicotinamide adducts expands the versatility of isonicotinamide as a co-…
Number of citations: 149 pubs.rsc.org
Ş Yurdakul, A Atac, E Şahin, S Ide - Vibrational Spectroscopy, 2003 - Elsevier
In this study, infrared (4000–200cm −1 ) spectra are reported for the metal (II) halide isonicotinamide complexes of the following stoichiometries: M(iso) 2 X 2 (M=Co, Mn, Zn; X=Cl, Br; iso…
Number of citations: 66 www.sciencedirect.com
SA Kulkarni, ES McGarrity, H Meekes… - Chemical …, 2012 - pubs.rsc.org
We show that, in a controlled and reproducible way, specific solvents lead to specific polymorphic forms of isonicotinamide. We argue on the basis of Raman and FTIR spectroscopy that …
Number of citations: 140 pubs.rsc.org
M Bakiler, O Bolukbasi, A Yilmaz - Journal of Molecular Structure, 2007 - Elsevier
The molecular structures and vibrational spectra of the three isomers of pyridinecarboxamide (picolinamide, nicotinamide, isonicotinamide) were calculated with the Density Functional …
Number of citations: 57 www.sciencedirect.com
O Treu Filho, JC Pinheiro, EB Da Costa… - Journal of Molecular …, 2006 - Elsevier
… In the theoretical infrared spectrum of isonicotinamide there are 26 IR-active fundamentals in the interval 470–3691 cm −1 . A complete vibrational analysis of isonicotinamide is our aim …
Number of citations: 19 www.sciencedirect.com
P Vishweshwar, A Nangia, VM Lynch - Crystal growth & design, 2003 - ACS Publications
Crystallization of α,ω-alkanedicarboxylic acids (HOOC−(CH 2 ) n - 2 −COOH, n = 2−6) with isonicotinamide (IN) is carried out in 1:2 and 1:1 stoichiometry. Five cocrystals of (diacid)·(IN) …
Number of citations: 325 pubs.acs.org

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